Etoposide-d3

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Stable Isotope Labeling

Lignan P-d3 is a +3 Da deuterated internal standard for Etoposide EP Impurity D, essential for accurate LC-MS/MS quantification in pharmaceutical QC, stability studies, and ANDA/DMF submissions. It corrects for matrix effects, ensuring compliance with ICH Q3A and FDA Bioanalytical Method Validation Guidance. Buy this high-purity analytical reference standard for robust, regulatory-grade impurity profiling.

Molecular Formula C29H32O13
Molecular Weight 591.6 g/mol
Cat. No. B10797299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoposide-d3
Molecular FormulaC29H32O13
Molecular Weight591.6 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
InChIInChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25+,26-,27-,29+/m1/s1/i2D3
InChIKeyVJJPUSNTGOMMGY-ZJAIAEPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lignan P-d3 (Etoposide Impurity D Deuterated): Analytical Standard for LC-MS Quantification and Pharmaceutical Impurity Profiling


Lignan P-d3 is a deuterated aryltetralin lignan derivative, specifically the trideuterated analog of Lignan P (4'-Demethylepipodophyllotoxin-β-D-glucopyranoside). The compound carries three deuterium atoms on the methoxy group of the pendant phenyl ring, resulting in a molecular formula of C₂₇H₂₇D₃O₁₃ and a molecular weight of 565.54 g/mol, representing a mass shift of +3 Da relative to its non-deuterated parent . It is primarily utilized as a stable isotope-labeled internal standard for quantitative LC-MS analysis and serves as the deuterated reference material for Etoposide EP Impurity D in pharmaceutical quality control .

Why Unlabeled Lignan P or Alternative Isotope Labels Cannot Substitute for Lignan P-d3 in Regulated Analytical Workflows


In LC-MS quantification of Etoposide impurities, substituting Lignan P-d3 with unlabeled Lignan P (C₂₇H₃₀O₁₃, MW 562.52) eliminates the mass spectrometric differentiation essential for co-eluting internal standardization, as the unlabeled form is indistinguishable from endogenous analyte [1]. While ¹³C-labeled alternatives exist for lignan analysis, their synthesis pathways differ substantially and may not match the specific deuterium placement on the methoxy group that defines Lignan P-d3's chromatographic and ionization behavior [2]. Furthermore, regulatory pharmacopeial monographs (EP/USP) explicitly designate Lignan P as Etoposide Impurity D, and deuterated standards bearing the identical stereochemical and glycosidic configuration are required for method validation and impurity quantification in ANDA/DMF submissions [3].

Lignan P-d3: Quantifiable Differentiation in Isotopic Purity, Mass Spectrometric Resolution, and Regulatory Compliance


Isotopic Enrichment and Mass Shift: Lignan P-d3 Versus Unlabeled Lignan P

Lignan P-d3 incorporates three deuterium atoms specifically positioned on the methoxy group of the pendant phenyl ring, producing a nominal mass increase of +3 Da relative to unlabeled Lignan P. This mass shift enables unambiguous selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) discrimination between the internal standard and the analyte without isotopic overlap .

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Stable Isotope Labeling

Chromatographic Co-Elution and Matrix Effect Compensation: Lignan P-d3 Versus Non-Isotopic Internal Standards

Deuterated internal standards co-elute with their non-deuterated analytes under reversed-phase HPLC conditions, exhibiting nearly identical extraction recovery, ionization efficiency, and matrix effect susceptibility. This property enables precise compensation for ion suppression or enhancement caused by biological matrix components [1]. Non-isotopic internal standards (e.g., structural analogs) may exhibit differential chromatographic retention and ionization behavior, introducing systematic quantification bias [2].

Matrix Effect Mitigation LC-MS/MS Bioanalysis Stable Isotope Dilution

Regulatory Identity: Lignan P-d3 as Etoposide EP Impurity D Reference Standard

Lignan P is formally designated as Etoposide EP Impurity D under European Pharmacopoeia nomenclature and is recognized as a degradation product of Etoposide formed under acidic conditions [1][2]. Lignan P-d3 serves as the stable isotope-labeled counterpart, enabling accurate quantification of this specified impurity in drug substance and drug product batches. Regulatory guidelines (ICH Q3A/Q3B) mandate identification and quantification of impurities exceeding 0.10-0.15% thresholds, requiring analytically validated reference standards [3].

Pharmaceutical Impurity Profiling Pharmacopeial Compliance ANDA/DMF Submission

Optimal Use Cases for Lignan P-d3 in Pharmaceutical Analysis, Bioanalytical Research, and Regulatory Compliance


Quantification of Etoposide Impurity D in Drug Substance and Finished Product Release Testing

Lignan P-d3 is employed as an internal standard in validated LC-MS/MS methods for quantifying Etoposide EP Impurity D (Lignan P) during batch release, stability studies, and forced degradation assessments. The deuterated standard compensates for matrix effects and ionization variability, ensuring that impurity levels are accurately measured against ICH Q3A thresholds. This application is essential for ANDA submissions and commercial manufacturing quality control [1][2].

Pharmacokinetic and Metabolic Fate Studies of Etoposide and Related Podophyllotoxin Derivatives

In preclinical and clinical pharmacokinetic investigations, Lignan P-d3 serves as a stable isotope-labeled internal standard for quantifying Lignan P as a circulating metabolite or degradation product of Etoposide. The deuterium label enables precise measurement of metabolite concentrations in plasma, serum, or tissue homogenates without interference from endogenous lignans or matrix components, supporting bioavailability and drug-drug interaction studies .

Method Development and Validation for LC-MS Bioanalytical Assays

Analytical laboratories developing quantitative LC-MS methods for lignan analysis utilize Lignan P-d3 during method validation to establish linearity (r² ≥ 0.99), accuracy (85-115% recovery), and precision (≤15% CV) parameters. The co-eluting deuterated standard provides a robust internal reference that corrects for extraction efficiency variations and instrument drift across analytical runs, meeting FDA Bioanalytical Method Validation Guidance requirements .

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